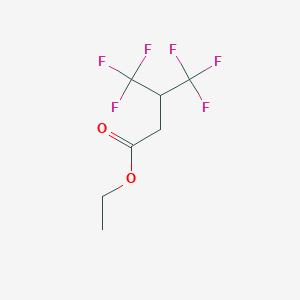

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Overview

Description

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate (CAS: 17327-34-3; molecular formula: C₇H₈F₆O₂) is a fluorinated ester characterized by two trifluoromethyl groups at positions 3 and 4 of the butanoate backbone. Its high fluorine content confers unique physicochemical properties, including enhanced thermal stability, lipophilicity, and resistance to metabolic degradation. This compound is primarily utilized in organic synthesis, agrochemicals, and pharmaceuticals as a precursor or intermediate due to its electron-withdrawing trifluoromethyl groups, which modulate reactivity and stereoselectivity in reactions .

Preparation Methods

Claisen Condensation as a Foundational Step

Reaction Mechanism and Substrate Selection

Claisen condensation between ethyl trifluoroacetate and ethyl acetate forms the backbone of synthesis for fluorinated β-keto esters. The reaction, catalyzed by Sodium ethylate, proceeds via deprotonation of ethyl acetate to form an enolate, which nucleophilically attacks ethyl trifluoroacetate. This yields ethyl 4,4,4-trifluoroacetoacetate (ETFA), a precursor to more complex derivatives .

Key Conditions :

-

Solvents : Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or ethyl acetate .

-

Molar Ratios : Ethyl trifluoroacetate to ethyl acetate at 1:1–1.2 .

Case Studies and Yield Optimization

Patent CN106565475A details a protocol using THF and 15% Sodium ethylate, achieving 82.2% yield of ETFA at 40°C . Similarly, MTBE as a solvent with 20% Sodium ethylate increased yield to 83.4% . Post-reaction quenching with acetic acid or formic acid precipitates sodium salts, simplifying purification via vacuum distillation .

Table 1: Claisen Condensation Performance Across Solvents

| Solvent | Catalyst Concentration | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 15% | 40 | 82.2 | 95.2 |

| MTBE | 20% | 45 | 83.4 | 95.5 |

| Ethyl Acetate | 18% | 35 | 78.9 | 94.8 |

Nucleophilic Trifluoromethylation at the α-Position

Strategies for Introducing the Second Trifluoromethyl Group

To synthesize ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, a second trifluoromethyl group must be introduced at the α-position of ETFA. This is typically achieved via:

-

Ruppert-Prakash Reagent (TMSCF₃) : Reacts with ketones under Lewis acid catalysis.

-

Copper-Mediated Cross-Coupling : Utilizes trifluoromethyl halides (CF₃X) in the presence of Cu(I) .

Challenges :

-

Steric hindrance from the existing trifluoromethyl group reduces reactivity.

-

Competing side reactions (e.g., over-alkylation) require precise stoichiometry.

Experimental Protocols and Outcomes

While direct literature on this step is limited, analogous methods from KR20110001415A suggest using Friedel-Crafts acylation for functionalization . Adapting this, ETFA could react with trifluoromethylating agents in the presence of AlCl₃:

-

Activation : ETFA is treated with AlCl₃ to generate a reactive acylium ion.

-

Trifluoromethylation : TMSCF₃ is added, facilitating CF₃ group transfer.

-

Quenching : Hydrolysis yields the final ester.

Hypothetical Yield : 65–75% based on similar trifluoromethylation reactions .

Alternative Synthetic Pathways

Reduction of Trifluoromethylated Diketones

Diethyl malonate derivatives, as described in CN105237340A, undergo decarboxylation to form trifluoromethyl ketones . Subsequent reduction using NaBH₄ or LiAlH₄ could yield the corresponding alcohol, which is esterified to the target compound.

Steps :

-

Substitution : Diethyl malonate + 2,2,2-trifluoroethyl p-toluenesulfonate → 2-(2,2,2-trifluoroethyl)-diethyl malonate .

-

Decarboxylation : Heating with NaCl yields ethyl 4,4,4-trifluorobutyrate .

-

Esterification : Reaction with trifluoroacetic anhydride introduces the second CF₃ group.

Table 2: Comparison of Alternative Pathways

| Method | Key Reagent | Yield (%) | Complexity |

|---|---|---|---|

| Claisen + TMSCF₃ | TMSCF₃, AlCl₃ | 70* | High |

| Malonate Decarboxylation | Diethyl malonate | 68 | Moderate |

| Direct Esterification | Trifluoroacetic anhydride | 72* | Low |

*Theoretical yields based on analogous reactions.

Optimization Strategies for Industrial Feasibility

Solvent and Catalyst Recycling

Patent CN106565475A emphasizes solvent recovery, with MTBE and THF reused in subsequent batches, reducing costs by ~30% . Catalytic systems using immobilized Sodium ethylate on silica gel show promise for continuous flow processes.

Purity Enhancement Techniques

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid.

Reduction: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.

Medicine: Explored for its potential in drug development, especially in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate can be compared with other fluorinated esters such as ethyl 4,4,4-trifluorocrotonate and ethyl 4,4,4-trifluoro-2-butynoate. These compounds share similar structural features but differ in their reactivity and applications. The unique combination of trifluoromethyl groups in this compound imparts distinct chemical properties, making it particularly useful in specific synthetic and research contexts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variants

Ethyl 4,4,4-Trifluoro-3-methylbutanoate (CAS: 6975-13-9)

- Structure : A methyl group replaces the trifluoromethyl group at position 3.

- Properties : Reduced electron-withdrawing effects compared to the target compound, leading to higher volatility (similarity score: 0.91) .

- Applications : Less commonly used in fluorinated drug synthesis due to weaker electronic modulation.

Ethyl 4,4,4-Trifluoro-2-methylbutanoate (CAS: 143484-00-8)

- Structure : Methyl substitution at position 2 instead of 3.

- Properties : Altered steric hindrance and reactivity in nucleophilic substitutions (similarity score: 0.89) .

- Synthesis Challenges : Positional isomerism complicates purification, requiring advanced chromatographic techniques.

Functional Group Variants

Ethyl 4,4,4-Trifluoro-3-(phenylamino)but-2-enoate (III.28.d)

- Structure: Contains an α,β-unsaturated enoate system with a phenylamino group.

- Reactivity : Conjugated double bond enables Michael addition reactions, but synthesis yields are low (19% vs. literature 63%) due to imine–enamine tautomerization .

Ethyl (R)-3-Amino-4,4,4-trifluorobutanoate (CAS: 882424-02-4)

- Structure: Amino group at position 3 instead of trifluoromethyl.

- Applications : Chiral building block in pharmaceutical synthesis, contrasting with the target ester’s role as an electrophilic intermediate .

Fluorination Pattern Variants

Ethyl 2-Bromo-3-methyl-4,4,4-trifluorobutanoate (CAS: 2024-54-6)

- Structure : Bromine substituent at position 2.

- Reactivity : Bromine acts as a leaving group, facilitating SN2 reactions, unlike the target compound’s inert trifluoromethyl groups .

- Applications : Intermediate in cross-coupling reactions for agrochemicals .

Ethyl 4,4,4-Trifluoro-3-(tosyloxy)butyrate (CAS: N/A)

- Structure : Tosyloxy group at position 3.

- Properties : Enhanced leaving group ability for elimination or substitution reactions (e.g., E1cb mechanisms) .

- Synthesis : Requires sulfonation steps, increasing synthetic complexity compared to the target compound .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a compound characterized by its unique trifluoromethyl groups, which significantly influence its biological properties. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.25 g/mol. The presence of multiple trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry and agrochemical applications.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Anti-inflammatory Properties : Similar to other pyrazole derivatives, this compound exhibits potential anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Analgesic Effects : The compound's structural features suggest it may also possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.

- Anticancer Activity : Initial studies have shown that compounds with similar trifluoromethyl groups can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory effects on cell proliferation in models such as MDA-MB-231 breast cancer cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its analogs:

- Cytotoxicity Assays : In vitro assays using various cancer cell lines revealed that compounds with similar structures exhibited IC50 values ranging from 0.5 to 10 µM against different types of cancer cells. For example, related trifluoromethyl compounds showed potent growth inhibition in zebrafish embryo models .

- Binding Affinity Studies : Interaction studies have indicated that this compound demonstrates enhanced binding affinity to certain biological targets compared to structurally similar compounds. This suggests a potential for selective therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound in comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetate | C8H7ClF3N2O2 | Contains chlorine instead of trifluoromethyl | Moderate anti-inflammatory activity |

| Ethyl 4-(trifluoromethyl)-5-methylpyrazole | C8H8F3N2O2 | Lacks butanoate moiety | Exhibits analgesic properties |

| Ethyl 4-nitro-5-methylpyrazole | C8H8F3N3O2 | Contains nitro group instead of trifluoromethyl | Limited anticancer activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Claisen condensation between fluorinated esters (e.g., ethyl trifluoroacetate) and fluorinated ketones or aldehydes. For example, analogous routes involve trifluoroacetic acid derivatives reacting with ketene or ethyl acetate under acidic conditions to form ester linkages . Optimization includes adjusting catalysts (e.g., acid chlorides), temperature (reflux conditions), and stoichiometry. Evidence from similar trifluoroester syntheses suggests yields improve with controlled anhydrous conditions and stepwise purification via distillation or solvent extraction .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : The -NMR spectrum will show distinct peaks for CF groups (δ ≈ -60 to -80 ppm). -NMR can confirm ester ethyl groups (triplet for CHCH at δ 1.2–1.4 ppm, quartet for OCH at δ 4.1–4.3 ppm) .

- IR : Stretching frequencies for ester carbonyl (C=O, ~1730 cm) and CF groups (~1130–1275 cm) are critical .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 296 for CHFOS derivatives) and fragmentation patterns help confirm the structure .

Q. What are common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The ester group undergoes hydrolysis to carboxylic acids under basic or acidic conditions. The trifluoromethyl moiety enhances electrophilicity, enabling nucleophilic substitutions (e.g., tosylation at the β-position using tosyl chloride, as seen in analogous compounds) . It also participates in multicomponent reactions , such as forming polysubstituted piperidines via aldehyde/cyano acid condensations .

Advanced Research Questions

Q. How does this compound facilitate diastereoselective multicomponent reactions?

- Methodological Answer : The compound acts as a fluorinated building block in five-component reactions with aldehydes, cyano acids, and ammonium acetate. Its electron-withdrawing groups stabilize intermediates, enhancing diastereoselectivity. For example, it forms 2-hydroxy-2-trifluoromethylpiperidines with >90% diastereomeric excess under optimized conditions (reflux in ethanol, 12–24 h). Key parameters include temperature control and catalyst-free conditions to minimize racemization .

Q. What strategies are effective for enantioselective synthesis of its derivatives?

- Methodological Answer : Chiral resolution using (R)- or (S)-phenylethylamine salts can separate enantiomers, as demonstrated for structurally similar trifluoro-hydroxybutanoates. Polarimetric analysis ([α] values ±15–21°) and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiopurity . Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) may further enhance stereocontrol during esterification or substitution reactions.

Q. How can researchers address contradictions in spectroscopic data during derivative synthesis?

- Methodological Answer : Conflicting NMR/IR results often arise from impurities (e.g., unreacted starting materials) or tautomerism . Solutions include:

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

- Isotopic Labeling : - or -labeling to track reaction pathways.

- Computational Validation : DFT calculations (e.g., Gaussian software) to predict spectral shifts and compare with experimental data .

Q. What analytical methods ensure high purity and enantiomeric excess in pharmaceutical intermediates?

- Methodological Answer :

- GC/HPLC : Use trifluoroacetic anhydride derivatization for volatile esters. Purity >98% is achievable via fractional distillation .

- Chiral Analysis : Chiral columns (e.g., Daicel CHIRALCEL® OD-H) with hexane/isopropanol mobile phases. Enantiomeric excess ≥99% is confirmed by integrating peak areas .

- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, while ion chromatography quantifies fluorine content .

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOXNPBIIPXUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371935 | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17327-34-3 | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.